5'-Carboxy-2',3'-O-isopropylideneadenosine
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Overview
Description
5’-Carboxy-2’,3’-O-isopropylideneadenosine is a nucleoside derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carboxyl group at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of adenosine. Its molecular formula is C14H17N5O6, and it has a molecular weight of 351.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetonide protection followed by selective oxidation and carboxylation reactions .
Industrial Production Methods
While specific industrial production methods for 5’-Carboxy-2’,3’-O-isopropylideneadenosine are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5’-Carboxy-2’,3’-O-isopropylideneadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxyl group to other functional groups such as alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5’-Carboxy-2’,3’-O-isopropylideneadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleoside metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5’-Carboxy-2’,3’-O-isopropylideneadenosine involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the synthesis of DNA and RNA. It may also affect cellular signaling pathways by modulating the activity of enzymes involved in nucleoside metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide: Similar in structure but with a chlorine atom at the 2-position.
5’-Carboxy-2-chloro-2’,3’-O-isopropylideneadenosine: Another derivative with a chlorine atom at the 2-position.
Uniqueness
5’-Carboxy-2’,3’-O-isopropylideneadenosine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral replication and potential therapeutic applications set it apart from other nucleoside derivatives .
Properties
Molecular Formula |
C13H15N5O5 |
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Molecular Weight |
321.29 g/mol |
IUPAC Name |
(4R,6S,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H15N5O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H2,14,15,16)/t6-,7?,8+,11-/m1/s1 |
InChI Key |
RRTBBKSJPNRFCG-CSDHVOIESA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)C(=O)O)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)C |
Origin of Product |
United States |
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